
Chromium--osmium (3/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chromium–osmium (3/1) is a compound that combines the properties of chromium and osmium in a specific stoichiometric ratio. Chromium is a transition metal known for its hardness and high melting point, while osmium is a dense, blue-gray metal known for its high density and hardness. The combination of these two metals results in a compound with unique physical and chemical properties that make it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of chromium–osmium (3/1) typically involves the reaction of chromium and osmium metals in a controlled environment. One common method is the direct combination of chromium and osmium powders in a high-temperature furnace under an inert atmosphere to prevent oxidation. The reaction is carried out at temperatures exceeding 1000°C to ensure complete alloying of the metals.
Industrial Production Methods: Industrial production of chromium–osmium (3/1) involves similar high-temperature processes but on a larger scale. The metals are melted together in an electric arc furnace or induction furnace, followed by casting into ingots. The ingots are then processed through various metallurgical techniques to achieve the desired purity and composition.
Chemical Reactions Analysis
Types of Reactions: Chromium–osmium (3/1) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The compound can be oxidized to form oxides of chromium and osmium, and it can also participate in reduction reactions where it acts as a reducing agent.
Common Reagents and Conditions: Common reagents used in reactions with chromium–osmium (3/1) include oxygen, hydrogen, and various acids and bases. For example, oxidation reactions may involve exposure to oxygen or air at elevated temperatures, while reduction reactions may involve hydrogen gas or reducing agents like sodium borohydride.
Major Products Formed: The major products formed from reactions involving chromium–osmium (3/1) depend on the specific reaction conditions. Oxidation reactions typically yield chromium oxide and osmium oxide, while reduction reactions may produce elemental chromium and osmium.
Scientific Research Applications
Chromium–osmium (3/1) has a wide range of scientific research applications due to its unique properties. In chemistry, it is used as a catalyst in various reactions, including hydrogenation and oxidation reactions. In biology and medicine, the compound is studied for its potential use in anticancer therapies, where osmium-based compounds have shown promise due to their cytotoxic activities . In industry, chromium–osmium (3/1) is used in the production of superalloys and other high-performance materials that require exceptional hardness and resistance to wear and corrosion.
Mechanism of Action
The mechanism of action of chromium–osmium (3/1) in its various applications involves its ability to interact with molecular targets and pathways. For example, in anticancer research, osmium-based compounds are known to bind to DNA and disrupt cellular processes, leading to cell death . The compound’s high density and hardness also make it effective in industrial applications where it can withstand extreme conditions and mechanical stress.
Comparison with Similar Compounds
Chromium–osmium (3/1) can be compared to other similar compounds, such as chromium–ruthenium and chromium–iridium alloys. These compounds share some properties, such as high hardness and resistance to corrosion, but chromium–osmium (3/1) is unique in its combination of density and catalytic activity. Other similar compounds include osmium tetroxide, which is used as a staining agent in electron microscopy, and various chromium oxides used in pigments and coatings .
Conclusion
Chromium–osmium (3/1) is a compound with unique properties that make it valuable in a variety of scientific and industrial applications. Its synthesis involves high-temperature processes, and it undergoes various chemical reactions that yield important products. The compound’s applications in chemistry, biology, medicine, and industry highlight its versatility and potential for future research and development.
Properties
CAS No. |
12018-35-8 |
|---|---|
Molecular Formula |
Cr3Os |
Molecular Weight |
346.2 g/mol |
IUPAC Name |
chromium;osmium |
InChI |
InChI=1S/3Cr.Os |
InChI Key |
FAVOVWUECRFDRO-UHFFFAOYSA-N |
Canonical SMILES |
[Cr].[Cr].[Cr].[Os] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(1,3-Thiazol-4-yl)methyl]-1H-benzimidazole](/img/structure/B14728564.png)
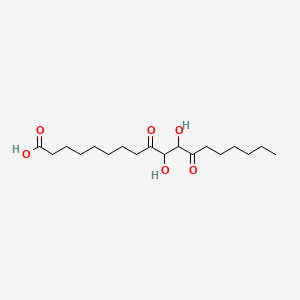
![N-[4-[4-[2-amino-6-oxo-5-(4-phenylbutyl)-1H-pyrimidin-4-yl]butyl]phenyl]-2-bromoacetamide;sulfuric acid](/img/structure/B14728576.png)
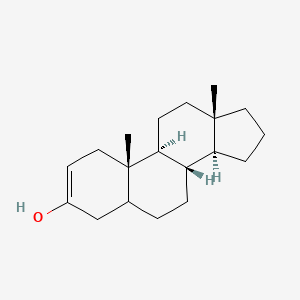
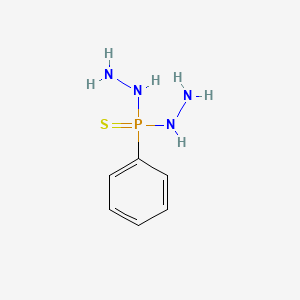
![2'H-Spiro[1,3-dioxolane-2,3'-quinolin]-2'-one](/img/structure/B14728581.png)
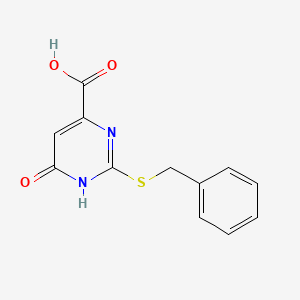
![Diethyl[(4-methylphenyl)amino]propanedioate](/img/structure/B14728592.png)
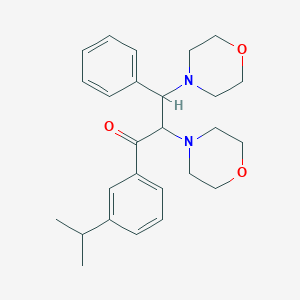

![5-Amino-5-[(dimethylamino)methyl]pyrimidine-2,4,6(1h,3h,5h)-trione](/img/structure/B14728604.png)
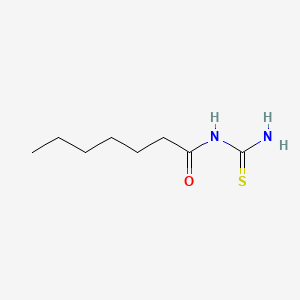
![[5-(2,4-Dioxopyrimidin-1-yl)-2-(trityloxymethyl)oxolan-3-yl] methanesulfonate](/img/structure/B14728617.png)
